1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone is an organic compound with the molecular formula C15H11F3O3 This compound is characterized by the presence of a trifluoromethoxy group attached to a phenoxyphenyl structure, making it a unique entity in the realm of organic chemistry
Métodos De Preparación
The synthesis of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone typically involves several steps. One common synthetic route includes the reaction of 4-trifluoromethoxyphenol with 4-bromophenyl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its binding affinity and activity. This compound can interact with enzymes, receptors, and other proteins, modulating their functions and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-Trifluoromethoxyphenyl)ethanone: This compound lacks the additional phenoxy group, making it less complex and potentially less versatile in its applications.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: This compound has a different structural arrangement, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
887575-25-9 |
---|---|
Fórmula molecular |
C15H11F3O3 |
Peso molecular |
296.24 g/mol |
Nombre IUPAC |
1-[4-[4-(trifluoromethoxy)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-2-4-12(5-3-11)20-13-6-8-14(9-7-13)21-15(16,17)18/h2-9H,1H3 |
Clave InChI |
LEUJORVNEHJZRF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.